molecular formula C21H21N3O4S B2867991 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893126-55-1

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2867991
CAS No.: 893126-55-1
M. Wt: 411.48
InChI Key: ANANYQIYFUKQJY-UHFFFAOYSA-N
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Description

2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated the synthesis and evaluation of derivatives of this compound for anti-inflammatory activity. Nikalje et al. (2015) synthesized a series of novel derivatives and assessed them for anti-inflammatory activity using both in vitro and in vivo models. These compounds showed promising anti-inflammatory properties, suggesting potential for therapeutic applications. Docking studies further supported their affinity towards human serum albumin (HSA), indicating a mechanism for their bioactivity (Nikalje, Hirani, & Nawle, 2015).

Antimicrobial and Antifungal Activity

In another study, compounds synthesized from derivatives of this chemical structure were evaluated for their antimicrobial and antifungal activities. The synthesized compounds exhibited activity against a range of pathogenic strains, highlighting their potential as a basis for developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Characterization for Material Science

The compound's derivatives have also been explored for applications in material science. Aouine et al. (2011) synthesized and characterized novel derivatives with potential inhibitory activity on corrosion for mild steel in acidic media. This research opens up avenues for the development of new materials with improved resistance to corrosion, which is critical in various industrial applications (Aouine, Aarab, Alami, Hallaoui, Touhami, Elachqar, Sfaira, & Faraj, 2011).

Potential in Drug Design and Discovery

The versatility of this compound is further illustrated in its potential for drug design and discovery. Studies have indicated its utility in synthesizing novel compounds with potential anti-cancer activity, specifically as inhibitors for methionine synthase, suggesting its role in targeted cancer therapies (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-22-18(26)17-14-9-3-2-4-10-15(14)29-19(17)23-16(25)11-24-20(27)12-7-5-6-8-13(12)21(24)28/h5-8H,2-4,9-11H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANANYQIYFUKQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.